Product packaging for 2-(Pyridin-3-ylmethoxy)aniline(Cat. No.:CAS No. 105326-60-1)

2-(Pyridin-3-ylmethoxy)aniline

Cat. No.: B3078732
CAS No.: 105326-60-1
M. Wt: 200.24 g/mol
InChI Key: NISBBHHUQZRGQA-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Synthesis and Heterocyclic Chemistry

In the vast landscape of organic chemistry, the synthesis of novel molecules with specific functionalities is a primary objective. 2-(Pyridin-3-ylmethoxy)aniline holds a significant position in this context due to its hybrid structure. The aniline (B41778) and pyridine (B92270) components are prevalent motifs in many biologically active compounds and functional materials. researchgate.netopenmedicinalchemistryjournal.com

Heterocyclic chemistry, a major branch of organic chemistry, focuses on cyclic compounds containing atoms of at least two different elements in their rings. nou.edu.ng Pyridine, a nitrogen-containing heterocycle, and aniline, an aromatic amine, are fundamental components in the design and synthesis of a wide array of heterocyclic compounds. researchgate.netnou.edu.ng The combination of these two entities in this compound provides a versatile scaffold for chemists to build upon, enabling the creation of diverse and complex molecular architectures. ontosight.airsc.org

Overview of Foundational Research Areas

Research involving this compound and its structural analogs primarily falls into the domains of medicinal chemistry and materials science. ontosight.ai In medicinal chemistry, the focus is often on the design and synthesis of new therapeutic agents. The pyridine and aniline moieties are known to interact with various biological targets, making compounds containing these fragments attractive for drug discovery programs. openmedicinalchemistryjournal.comnih.gov

In materials science, the unique electronic and structural properties of aromatic and heterocyclic compounds are exploited to develop new materials with desired characteristics. The rigid structure and potential for intermolecular interactions make compounds like this compound interesting candidates for the development of organic electronic materials. bldpharm.com

Role as a Key Intermediate in Chemical Synthesis

A key role of this compound is its function as a chemical intermediate. bldpharm.comsynhet.com An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. The amine group of the aniline moiety and the nitrogen atom in the pyridine ring are both reactive sites that can participate in a variety of chemical transformations.

For instance, the aniline amine group can be readily acylated, alkylated, or used in coupling reactions to form new carbon-nitrogen or carbon-carbon bonds. mdpi.com Similarly, the pyridine nitrogen can be quaternized or oxidized, and the pyridine ring itself can undergo substitution reactions. This reactivity makes this compound a valuable precursor for generating libraries of related compounds for screening in drug discovery and materials science research. synhet.com For example, it can be used in the synthesis of more complex structures like N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-3-ylmethoxy)aniline. synhet.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B3078732 2-(Pyridin-3-ylmethoxy)aniline CAS No. 105326-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-3-ylmethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8H,9,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISBBHHUQZRGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Pathways for 2 Pyridin 3 Ylmethoxy Aniline

Established Synthetic Routes to the Core Structure

The construction of the 2-(pyridin-3-ylmethoxy)aniline framework relies on key bond-forming reactions that are well-established in organic synthesis. These routes offer flexibility in starting materials and reaction conditions, allowing for adaptation based on substrate availability and desired purity.

Nucleophilic Substitution Approaches

A primary method for synthesizing the ether linkage in this compound is through nucleophilic substitution reactions. These reactions typically involve the formation of an ether bond between a phenolic oxygen and a halomethyl pyridine (B92270) derivative, a process analogous to the Williamson ether synthesis.

One direct approach involves the reaction of a substituted aniline (B41778), such as 2-aminophenol (B121084), with a suitable pyridylmethanol derivative. A common precursor is 3-(chloromethyl)pyridine (B1204626) hydrochloride, which provides the pyridylmethoxy moiety. The reaction proceeds via nucleophilic attack of the phenoxide, generated in situ from 2-aminophenol, on the electrophilic carbon of the 3-(chloromethyl)pyridine.

A related strategy involves starting with the corresponding nitroaniline, 2-nitrophenol (B165410). The ether linkage is formed first, yielding 2-nitro-1-((pyridin-3-yl)methoxy)benzene, which is then subsequently reduced to the target aniline. This two-step approach can sometimes offer advantages in terms of reactivity and side-product profiles. For instance, the synthesis of the related compound 2-(pyridin-3-ylmethoxy)-benzenesulfonamide has been achieved by reacting a sulfonamide with 3-picolyl chloride hydrochloride in the presence of potassium carbonate in dimethylformamide (DMF) at elevated temperatures. google.com

Reactant 1Reactant 2BaseSolventTemperatureProduct
2-Aminophenol3-(Chloromethyl)pyridine hydrochlorideK₂CO₃DMF70-80 °CThis compound
2-Nitrophenol3-(Chloromethyl)pyridine hydrochlorideK₂CO₃DMF70-80 °C2-Nitro-1-((pyridin-3-yl)methoxy)benzene

Table 1: Representative Conditions for Nucleophilic Substitution.

An alternative nucleophilic substitution pathway is the condensation of 2-aminophenol with 3-pyridinemethanol (B1662793) (also known as 3-picolyl alcohol). While direct condensation can be challenging, this transformation is often facilitated by activating the hydroxyl group of the alcohol to create a better leaving group. This can be achieved under acidic conditions or by converting the alcohol to a more reactive species. For example, the reaction of 3-pyridinemethanol with thionyl chloride can generate 3-(chloromethyl)pyridine in situ for subsequent reaction. google.com The synthesis of related benzoxazoles has been achieved through the condensation of 2-aminophenol with pyridine-4-carbaldehyde, highlighting the reactivity of these precursors. google.com

The choice of base and solvent is critical in the nucleophilic substitution synthesis of this compound, significantly impacting reaction rates and yields. Alkaline conditions are necessary to deprotonate the phenolic hydroxyl group of 2-aminophenol or 2-nitrophenol, forming the more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is a commonly employed base for this purpose due to its moderate basicity and good solubility in polar aprotic solvents. google.comchemsrc.com The use of a stronger base is generally avoided to prevent unwanted side reactions.

Polar aprotic solvents such as dimethylformamide (DMF) are often preferred as they effectively solvate the cation of the base while not significantly solvating the nucleophile, thereby enhancing its reactivity. mdpi.com The reaction temperature is also a key parameter, with elevated temperatures (e.g., 70-80 °C) often required to drive the reaction to completion. google.com The selection of these conditions is crucial for optimizing the yield and minimizing the formation of byproducts.

BaseSolventEffect on Reaction
K₂CO₃DMFPromotes phenoxide formation, leading to efficient etherification.
NaHTHFA stronger base that can also be used for deprotonation.
Et₃NDioxaneCan be used as a non-nucleophilic base to neutralize acid byproducts.

Table 2: Common Bases and Solvents in the Synthesis of Aryl Pyridyl Ethers.

Nitro Group Reduction Strategies

When the synthesis starts with 2-nitrophenol, the final step is the reduction of the nitro group to an amine to yield this compound. This is a common and well-established transformation in organic synthesis, with several reliable methods available.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. This technique involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, often providing high yields and clean reactions. nih.gov The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) at room temperature and atmospheric or slightly elevated pressure of hydrogen. The process is generally selective for the reduction of the nitro group, leaving other functional groups, such as the ether linkage and the pyridine ring, intact.

Alternative reducing agents for nitro groups include metals in acidic media, such as iron, tin, or zinc with hydrochloric acid, or tin(II) chloride. google.com For instance, the reduction of a related nitro compound, 2-((2-chloro-4-nitrophenoxy)methyl)pyridine, has been successfully achieved using zinc powder and ammonium (B1175870) chloride in an ethanol/water mixture. chemicalbook.com

Reducing AgentCatalystSolventConditions
H₂10% Pd/CEthanolRoom Temperature, 1-4 atm H₂
Zn powder-Ethanol/Water60 °C
Fe powder-Acetic Acid/EthanolReflux
SnCl₂-EthanolReflux

Table 3: Common Methods for Nitro Group Reduction.

Metal-Mediated Reductions (e.g., Fe/NH4Cl, SnCl2)

A common and effective method for the final step in the synthesis of this compound involves the reduction of a nitro-group precursor, typically 1-nitro-2-(pyridin-3-ylmethoxy)benzene. Metal-mediated reductions are widely employed for this transformation due to their efficiency and functional group tolerance.

Iron in the presence of an acidic medium, known as the Béchamp reduction, is a classic method for converting aromatic nitro compounds to their corresponding anilines. researchgate.net The reaction utilizes iron powder as the reducing agent, with an acid such as hydrochloric acid or acetic acid providing the necessary protons. A milder and frequently used variation of this method employs iron powder with ammonium chloride (Fe/NH4Cl) in a solvent system like ethanol/water. commonorganicchemistry.com This system is advantageous as it is generally gentle and tolerates a wide range of functional groups. researchgate.net The mechanism involves the oxidation of iron to Fe(II) ions, with the nitro group being reduced to an amino group through a series of intermediates.

Another widely used reducing agent for this conversion is stannous chloride (tin(II) chloride, SnCl2). researchgate.netstackexchange.com Typically, the reaction is carried out using stannous chloride dihydrate in a solvent such as ethyl acetate (B1210297) or ethanol. researchgate.net While effective, this method can sometimes lead to side reactions, such as O-demethylation or O-debenzylation if the substrate contains sensitive ether linkages and the reaction is heated. researchgate.net However, at room temperature, the reduction of the nitro group generally proceeds cleanly. The reduction of a nitro group to an amine using SnCl2 is a highly chemoselective process. stackexchange.com

Reagent SystemPrecursorProductGeneral ConditionsReference(s)
Fe/NH4Cl1-nitro-2-(pyridin-3-ylmethoxy)benzeneThis compoundEtOH/H2O, reflux commonorganicchemistry.com
SnCl2·2H2O1-nitro-2-(pyridin-3-ylmethoxy)benzeneThis compoundEthyl acetate or Ethanol, room temperature to reflux researchgate.netnih.gov

Multi-step Convergent Syntheses

Convergent synthetic strategies are highly efficient for building complex molecules like this compound as they allow for the independent synthesis of key fragments that are later combined. A prevalent convergent approach for this compound involves the Williamson ether synthesis followed by a reduction step.

The key fragments for this synthesis are a substituted nitrophenol and a pyridyl methanol derivative. Specifically, the synthesis would typically start with the reaction of 2-nitrophenol with 3-(chloromethyl)pyridine or a similar pyridyl derivative bearing a good leaving group. This reaction, a classic Williamson ether synthesis, is conducted under basic conditions to form the ether linkage, yielding 1-nitro-2-(pyridin-3-ylmethoxy)benzene. vulcanchem.com The base, often a carbonate like potassium carbonate, deprotonates the phenolic hydroxyl group, which then acts as a nucleophile, displacing the chloride from 3-(chloromethyl)pyridine. francis-press.com

The subsequent step is the reduction of the nitro group of 1-nitro-2-(pyridin-3-ylmethoxy)benzene to the corresponding aniline, as described in the metal-mediated reductions section (2.1.2.2), to yield the final product, this compound. This two-step convergent approach is versatile and allows for the synthesis of a wide range of analogues by simply varying the starting nitrophenol or the pyridyl methanol derivative.

StepReactionReactantsProductKey Reagents/ConditionsReference(s)
1Williamson Ether Synthesis2-Nitrophenol, 3-(Chloromethyl)pyridine1-Nitro-2-(pyridin-3-ylmethoxy)benzeneK2CO3, DMF vulcanchem.comfrancis-press.com
2Nitro Group Reduction1-Nitro-2-(pyridin-3-ylmethoxy)benzeneThis compoundFe/NH4Cl or SnCl2 commonorganicchemistry.comresearchgate.net

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound can be readily modified to explore structure-activity relationships for various applications. These modifications can be introduced on either the pyridine or the aniline moiety.

Structural Modifications on the Pyridine Moiety

The introduction of halogen atoms or alkyl groups onto the pyridine ring can significantly influence the electronic properties and biological activity of the resulting analogues. For instance, chloro-substituted analogues, such as those derived from 2-chloro-3-(chloromethyl)pyridine, can be synthesized using similar convergent strategies. The synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) is a known example where a chlorinated pyridine moiety is incorporated. semanticscholar.org

Alkylated pyridines can also be incorporated. For example, C4-alkylated pyridines can be prepared using a maleate-derived blocking group to direct Minisci-type decarboxylative alkylation. beilstein-journals.org This allows for the introduction of a variety of primary, secondary, and tertiary alkyl groups onto the pyridine ring before it is coupled with the aniline precursor.

ModificationExample PrecursorSynthetic ApproachResulting Analogue MoietyReference(s)
Halogenation2-Chloro-3-(chloromethyl)pyridineWilliamson ether synthesis with 2-nitrophenol, followed by reduction2-((2-Chloropyridin-3-yl)methoxy)aniline semanticscholar.org
Alkylation4-Alkyl-3-(chloromethyl)pyridineWilliamson ether synthesis with 2-nitrophenol, followed by reduction2-((4-Alkylpyridin-3-yl)methoxy)aniline beilstein-journals.org

To expand the structural diversity and explore the impact of a more rigid and extended aromatic system, the pyridine ring can be replaced with a fused pyridine system, such as a quinoline (B57606). The synthesis of quinoline-containing analogues can be achieved through various methods, including the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. rsc.orgorganic-chemistry.org

For instance, an analogue could be synthesized where the pyridinylmethoxy group is replaced by a quinolinylmethoxy group. This could be achieved by reacting a hydroxymethylquinoline with a substituted nitrophenol, followed by reduction. The synthesis of pyrano[3,2-c]quinoline analogues has also been reported, often through one-pot multicomponent reactions, demonstrating the feasibility of constructing complex fused systems. nih.gov

Fused SystemSynthetic StrategyExample Precursor for AnalogueReference(s)
QuinolineFriedländer Synthesis2-Aminoacetophenone and a suitable carbonyl compound rsc.orgorganic-chemistry.org
QuinolineWilliamson Ether Synthesis(Quinolin-3-yl)methanol and 2-nitrophenol mdpi.com
Pyrano[3,2-c]quinolineMulticomponent Condensation2,4-Dihydroxy-1-methylquinoline, malononitrile (B47326), and an aromatic aldehyde nih.gov

Structural Modifications on the Aniline Moiety

The aniline ring of this compound is another key site for structural modification. Substituents can be introduced onto the aniline ring to modulate the compound's properties. These modifications are often guided by the desire to improve biological activity or other physicochemical characteristics.

A variety of substituted anilines can be prepared through different synthetic routes. For example, multi-substituted anilines can be synthesized via molybdenum-catalyzed intermolecular reactions of ynones with allylic amines. researchgate.net Another approach involves a three-component reaction of acetone, amines, and 1,3-diketones to yield meta-substituted anilines. rsc.org

In the context of this compound analogues, these substituted anilines can be used as starting materials in the convergent synthesis described earlier (2.1.3). For example, a substituted 2-nitrophenol can be used in the Williamson ether synthesis, which after reduction, would yield a substituted this compound.

Aniline ModificationExample Substituted PrecursorSynthetic Approach for AnalogueResulting AnalogueReference(s)
Halogenation4-Chloro-2-nitrophenolWilliamson ether synthesis with 3-(chloromethyl)pyridine, followed by reduction4-Chloro-2-(pyridin-3-ylmethoxy)aniline francis-press.com
Alkylation4-Methyl-2-nitrophenolWilliamson ether synthesis with 3-(chloromethyl)pyridine, followed by reduction4-Methyl-2-(pyridin-3-ylmethoxy)aniline researchgate.net
Methoxy (B1213986) Substitution4-Methoxy-2-nitrophenolWilliamson ether synthesis with 3-(chloromethyl)pyridine, followed by reduction4-Methoxy-2-(pyridin-3-ylmethoxy)aniline researchgate.net
Substitutions on the Phenyl Ring (e.g., Chloro, Methyl, Cyano)

The introduction of various substituents onto the phenyl ring of the aniline moiety is a common strategy to explore structure-activity relationships.

Chloro Substituents: The synthesis of chloro-substituted derivatives, such as 3-chloro-4-(pyridin-2-ylmethoxy)aniline, is frequently reported. This can be achieved through electrophilic chlorination using reagents like N-chlorosuccinimide (NCS). mdpi.com The presence of a chlorine atom can significantly influence the electronic properties and biological activity of the final compound. mdpi.com For example, a 3-chloro-4-(pyridin-2-ylmethoxy)aniline moiety has been incorporated into quinazoline (B50416) derivatives, which have shown inhibitory activity against EGFR kinase. mdpi.com

Methyl Substituents: Methyl groups can be introduced onto the phenyl ring to investigate steric and electronic effects. For instance, 2,3-dimethylaniline (B142581) has been used as a starting material in the synthesis of related heterocyclic structures. rasayanjournal.co.in

Cyano Substituents: The cyano group is a valuable substituent that can act as a hydrogen bond acceptor and participate in further chemical transformations. The synthesis of cyano-substituted analogs, such as (E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide, highlights the incorporation of this group into more complex molecules. The synthesis of such compounds can involve multi-step reactions, including the construction of a quinoline core followed by functionalization.

Table 1: Examples of Phenyl Ring Substituted this compound Derivatives
SubstituentPositionSynthetic Precursor/ReagentReference
Chloro33-chloro-4-(pyridin-2-ylmethoxy)aniline
Methyl2,32,3-Dimethylaniline rasayanjournal.co.in
Cyano33-cyano-7-ethoxyquinolin-6-amine
Formation of Schiff Bases and Related Imines

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (imines). wikipedia.orgredalyc.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wikipedia.orgresearchgate.net

Schiff bases derived from anilines are often referred to as anils. wikipedia.org The formation of the C=N double bond is a versatile method for creating new molecular frameworks. researchgate.net For example, (E)-2,6-diisopropyl-N-(pyridin-3-yl-methylene)aniline is a Schiff base synthesized from the condensation of 2,6-diisopropylaniline (B50358) and pyridine-3-carbaldehyde. researchgate.net The reaction conditions for imine synthesis can be optimized, with some methods employing microwave irradiation in the absence of a solvent to achieve high yields in short reaction times. researchgate.net

Table 2: Synthesis of Schiff Bases from Aniline Derivatives
Aniline DerivativeCarbonyl CompoundProduct TypeKey FeatureReference
2,6-diisopropylanilinePyridine-3-carbaldehydeSchiff BaseCondensation reaction researchgate.net
Substituted anilinesAldehydes/KetonesIminesAcid-catalyzed condensation redalyc.org
4,4'-oxydianilineo-vanillinSchiff BaseNucleophilic addition followed by dehydration wikipedia.org

Linker Region Modifications

The ether linkage in this compound is a critical component that can be modified to influence the molecule's conformation and properties. A common synthetic route to form this ether linkage is the Williamson ether synthesis. vulcanchem.com This involves the reaction of pyridin-3-ylmethanol with a substituted 4-nitrophenol, followed by the reduction of the nitro group to an amine.

Novel Synthetic Strategies and Process Optimization

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of aniline derivatives.

Catalytic Approaches (e.g., Palladium Catalysis, Nickel Catalysis)

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of C-N bonds with high efficiency and selectivity.

Palladium Catalysis: Palladium catalysts are widely used for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the coupling of an amine with an aryl halide or triflate. For instance, the synthesis of a complex quinoline derivative involved a palladium-catalyzed amination using Pd(II) acetate.

Nickel Catalysis: Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium catalysis for C-N bond formation. kaust.edu.saumich.edu Nickel catalysts can be used for the direct arylation of pyridinium (B92312) ions and for cross-coupling reactions involving aryl bromides and sodium azide (B81097) to produce primary anilines under mild, ambient temperature conditions. kaust.edu.sarsc.org Nickel N-heterocyclic carbene complexes have also been generated in situ for various coupling reactions. aablocks.com

Table 3: Catalytic Approaches in Aniline Derivative Synthesis
Catalyst TypeReaction TypeKey FeaturesReference
PalladiumBuchwald-Hartwig AminationC-N cross-coupling
NickelDirect Arylation, Cross-CouplingCost-effective, mild conditions kaust.edu.sarsc.org
Nickel N-heterocyclic carbeneCross-CouplingIn situ generation aablocks.com

Radical Mechanisms in Synthesis

Radical-mediated reactions offer unique pathways for the synthesis of nitrogen-containing heterocycles and aniline derivatives. Nitrogen-centered radicals can be generated from various precursors and participate in intramolecular cyclizations and intermolecular aminations of (hetero)arenes. acs.org These reactions can provide access to complex molecular architectures that are not easily accessible through traditional ionic pathways. The Hofmann–Löffler–Freytag reaction is a classic example of a radical-mediated transformation for the synthesis of nitrogen heterocycles. acs.org

Metal-Free and Base-Free Conditions

The development of metal-free and base-free synthetic methods is a significant goal in green chemistry. Recent research has shown that the formation of imines (C=N double bonds) can be achieved rapidly and without the need for a catalyst under certain conditions. nih.gov Additionally, visible-light-mediated synthesis using organic dyes as photoredox catalysts allows for transition-metal-free hydroamination and N-arylation reactions. acs.org These methods offer milder reaction conditions and can tolerate a wider range of functional groups.

Chemical Reactivity and Transformation Studies

Oxidation Reactions (e.g., to Quinone Derivatives)

While specific studies on the direct oxidation of 2-(Pyridin-3-ylmethoxy)aniline to quinone derivatives are not extensively documented in the provided search results, the general principles of aniline (B41778) oxidation suggest this transformation is chemically plausible. The electron-rich aniline ring is susceptible to oxidation, which can lead to the formation of various products, including quinone-like structures. For instance, hydroquinone (B1673460) derivatives can be oxidized to the corresponding benzoquinone derivatives. This type of oxidative coupling is a known method for forming dihydrobenzofurans from hydroquinones and olefins nih.gov.

The oxidation of substituted anilines can be a complex process, with the reaction outcome depending on the oxidant used and the reaction conditions. Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide, which can oxidize methoxy (B1213986) groups to aldehydes or carboxylic acids smolecule.com.

Reduction Reactions of Nitro Precursors and Other Functional Groups

The synthesis of this compound often involves the reduction of a nitro group on a precursor molecule. The reduction of nitro compounds is a fundamental and widely used transformation in organic synthesis for the preparation of primary amines, including anilines beilstein-journals.orgwikipedia.org.

Several methods are available for the reduction of aromatic nitro compounds to anilines. wikipedia.org These include:

Catalytic Hydrogenation: This is a common and efficient method using catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂). wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid. wikipedia.org

Other Reducing Agents: A variety of other reagents can effect this transformation, including sodium hydrosulfite, sodium sulfide, and trichlorosilane (B8805176). beilstein-journals.orgwikipedia.orgorganic-chemistry.org The use of trichlorosilane under continuous-flow conditions offers a metal-free alternative for the reduction of both aromatic and aliphatic nitro derivatives. beilstein-journals.orgorganic-chemistry.org

The choice of reducing agent can be critical when other reducible functional groups are present in the molecule to ensure chemoselectivity. For instance, milder reducing agents may be chosen to selectively reduce a nitro group in the presence of other sensitive functionalities. The reduction can also lead to intermediate products like hydroxylamines or azo compounds depending on the reaction conditions and the reducing agent employed. wikipedia.orgmdpi.com

Nucleophilic Substitution Reactions

The aniline nitrogen in this compound possesses a lone pair of electrons, making it a nucleophile. quora.com This allows it to participate in nucleophilic substitution reactions. For example, it can react with electrophilic partners to form a variety of derivatives.

While the aniline ring itself is generally more susceptible to electrophilic attack, nucleophilic aromatic substitution (SNAr) can occur on the pyridine (B92270) ring, especially if it is activated by electron-withdrawing groups or under specific reaction conditions. Nucleophilic aromatic substitutions are common on pyridine and related heterocycles. nih.gov The pyridine ring's electron-deficient nature facilitates attack by nucleophiles. The outcome of such reactions, including the position of substitution, is influenced by the substituents present on the ring. nih.gov

Furthermore, the synthesis of derivatives of this compound can involve nucleophilic substitution reactions on related precursors. For example, the synthesis of 2-anilinopyrimidines can be achieved through the aromatic nucleophilic substitution of a chloro group on a pyrimidine (B1678525) ring by an aniline derivative. researchgate.net

Electrophilic Aromatic Substitution on Activated Rings

The aniline ring in this compound is activated towards electrophilic aromatic substitution (SEAr) by the electron-donating amino group. wikipedia.org This directing group enhances the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino group, making it more susceptible to attack by electrophiles. wikipedia.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. wikipedia.org

The regioselectivity of these reactions (i.e., the position of substitution) is primarily governed by the directing effect of the amino group and, to a lesser extent, the pyridinylmethoxy substituent. The amino group strongly directs incoming electrophiles to the ortho and para positions. wikipedia.org However, steric hindrance from the pyridinylmethoxy group at the ortho position might favor substitution at the para position.

It is important to note that direct electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. wikipedia.org To achieve substitution on the pyridine ring, it is often necessary to first activate it, for example, by forming the pyridine N-oxide. wikipedia.orgrsc.org

Condensation Reactions (e.g., with Carbonyl Compounds to form Schiff Bases, with Malononitrile)

The primary amino group of this compound is a key functional group for condensation reactions. latech.edu A prominent example is the reaction with carbonyl compounds (aldehydes and ketones) to form Schiff bases (imines). jocpr.comorientjchem.org This reaction typically involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the characteristic -C=N- double bond of the imine. jocpr.com

Schiff bases are versatile intermediates in organic synthesis and are known to exhibit a range of biological activities. jocpr.comorientjchem.org The formation of Schiff bases from this compound and various aldehydes or ketones can lead to a diverse library of compounds with potentially interesting properties.

Another important condensation reaction involves the reaction of anilines with malononitrile (B47326). While a direct reaction with this compound is not detailed in the provided search results, the diazonium salt of a related aminopyrazolopyridocinnoline has been shown to cyclize with malononitrile to form a 1,2,4-triazolo derivative. researchgate.net This suggests that derivatized forms of this compound could undergo similar cyclocondensation reactions.

Cyclization Reactions to Form Fused Heterocyclic Systems

The structure of this compound contains functionalities that can be utilized in cyclization reactions to construct fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry as they can lead to the formation of complex polycyclic molecules with potential biological activity.

For instance, the aniline nitrogen and an adjacent carbon atom on the benzene (B151609) ring can participate in cyclization reactions to form a new ring fused to the aniline ring. Depending on the reaction partner and conditions, a variety of heterocyclic systems can be synthesized. For example, the reaction of 2-chloro-N-(2-vinyl)aniline derivatives, which share a similar structural motif, can be controlled by palladium catalysts and ligands to selectively form indoles, carbazoles, dibenzazepines, and acridines. nih.gov

Furthermore, cyclization reactions can be designed to involve both the aniline and pyridine rings, leading to more complex bridged or fused systems. The synthesis of fused pyrimidoquinolines, for example, can involve intramolecular cyclization steps of aniline derivatives. nih.gov

Derivatization for Further Synthetic Utility in Complex Molecular Architectures

The functional groups present in this compound, namely the primary amine, the ether linkage, and the two aromatic rings, provide multiple handles for derivatization. This allows for its incorporation into larger and more complex molecular architectures.

The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions. For example, it can be reacted with carboxylic acids or their derivatives to form amides. The synthesis of 2-substituted aniline pyrimidine derivatives as potent dual Mer/c-Met inhibitors highlights how the aniline moiety can be functionalized to create biologically active molecules. nih.gov

The aromatic rings can undergo substitution reactions to introduce additional functional groups, which can then be used for further transformations. The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can alter the reactivity and solubility of the molecule. The ether linkage, while generally stable, could potentially be cleaved to reveal a phenol, opening up another avenue for derivatization.

The versatility of this compound as a building block is evident in the synthesis of various derivatives with potential applications in medicinal chemistry, such as the development of kinase inhibitors. scilit.com

Spectroscopic and Structural Analysis of this compound Unavailable in Current Scientific Literature

A thorough review of available scientific databases and literature has revealed a significant lack of detailed experimental data for the chemical compound this compound. While the compound is listed in chemical catalogs, indicating its synthesis is possible, comprehensive structural elucidation and characterization data, as requested, are not publicly available.

Specifically, the following detailed spectroscopic information required for a complete analysis is absent from the reviewed sources:

¹H NMR (Proton Nuclear Magnetic Resonance): Specific chemical shifts, coupling constants, and multiplicity data for the proton environments within the molecule could not be located.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Detailed chemical shift data for the carbon skeleton of the molecule is not available.

Two-Dimensional NMR (HSQC, HMBC): No data from 2D NMR experiments, which are crucial for confirming the connectivity of protons and carbons, were found.

IR (Infrared) Spectroscopy: Specific absorption frequencies corresponding to the functional groups present in the molecule have not been published.

MS (Mass Spectrometry): The molecular weight confirmation and fragmentation pattern analysis through mass spectrometry are not documented in the available literature.

Without access to this primary experimental data, it is not possible to construct a scientifically accurate and detailed article covering the structural elucidation and characterization of this compound as outlined in the request. The generation of such an article would require speculative data, which would compromise the scientific integrity and accuracy of the content. Further experimental research and publication are needed to provide the necessary data for a comprehensive analysis of this compound.

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis Methods

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For 2-(Pyridin-3-ylmethoxy)aniline, the spectrum is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions associated with its aromatic systems—the aniline (B41778) and pyridine (B92270) rings.

The aniline moiety typically exhibits strong absorptions related to π→π* transitions of the benzene (B151609) ring. researchgate.netspcmc.ac.in The presence of the amino group (a strong auxochrome) and the ether linkage modifies the electronic distribution, generally causing a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. spcmc.ac.in The pyridine ring also possesses conjugated π-bonds and a nitrogen atom with non-bonding electrons, giving rise to both π→π* and lower-energy n→π* transitions. libretexts.org The n→π* transition in pyridine is typically observed as a distinct band at a longer wavelength than the π→π* transitions. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal, allowing for the precise determination of atomic positions, bond lengths, and bond angles. While specific crystal structure data for this compound is not publicly available, the following subsections describe the type of information that would be obtained from such an analysis.

A single-crystal X-ray diffraction study would reveal the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice. These parameters (a, b, c, α, β, γ) define the geometry of the crystalline solid. mdpi.com The analysis would also determine the number of molecules in the asymmetric unit.

Table 1: Representative Crystal Data and Structure Refinement Parameters (Note: This table is illustrative, as specific experimental data for this compound was not found.)

ParameterValue
Crystal systemMonoclinic
Space groupP21/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (Å3)Value
Z4

The solid-state packing of this compound would be significantly influenced by intermolecular forces. mdpi.com The primary amine (-NH2) group is a potent hydrogen bond donor, while the pyridine nitrogen and the ether oxygen atom are hydrogen bond acceptors. mdpi.com This functionality allows for the formation of robust N-H···N and N-H···O hydrogen bonds, which can link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netresearchgate.net

Additionally, weaker C-H···O and C-H···π interactions are expected. Aromatic C-H groups can act as weak donors to the ether oxygen or the π-systems of adjacent aromatic rings, further stabilizing the crystal lattice. mdpi.comresearchgate.net The analysis of these interactions is crucial for understanding the crystal packing and the resulting material properties.

Table 2: Potential Intermolecular Hydrogen Bond Geometry (Note: This table is illustrative, as specific experimental data for this compound was not found.)

D—H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)<(DHA) (°)
N—H···N(pyridine)~0.88~2.1-2.4~3.0-3.2~160-175
N—H···O(ether)~0.88~2.0-2.3~2.9-3.1~155-170
C(aryl)—H···O(ether)~0.93~2.4-2.6~3.3-3.5~140-160

The molecule possesses several rotatable bonds, leading to conformational flexibility. X-ray analysis would precisely define the conformation adopted in the crystalline state. Key dihedral angles, such as those describing the orientation of the pyridine ring relative to the methoxy (B1213986) bridge and the aniline ring, would be determined. researchgate.net These angles reveal the degree of planarity or twist within the molecule, which has implications for conjugation and intermolecular packing efficiency.

Table 3: Key Dihedral Angles for Conformational Analysis (Note: This table is illustrative, as specific experimental data for this compound was not found.)

Atoms (e.g., C-O-C-C)Dihedral Angle (°)
C(aniline)-O-CH2-C(pyridine)Value
C(amine)-C(aniline)-O-CH2Value

Advanced Purity Assessment and Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical compounds and for detecting, identifying, and quantifying any process-related or degradation impurities. researchgate.netresearchgate.net For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed. nih.govthermofisher.com

In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govthermofisher.cn The separation is based on the differential partitioning of the analyte and its impurities between the two phases. The presence of impurities would be indicated by additional peaks in the chromatogram. Method validation would be performed to establish parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com This ensures the method is reliable for routine quality control and stability testing. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a widely used technique to monitor the progress of a chemical reaction by separating the components of a reaction mixture. derpharmachemica.com This method allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product. The separation is based on the differential partitioning of the analytes between a stationary phase (typically a silica (B1680970) gel coated plate) and a mobile phase (a solvent or a mixture of solvents).

In the synthesis of this compound, TLC is an indispensable tool for determining the reaction's endpoint. By spotting the reaction mixture on a TLC plate alongside the starting materials, a researcher can observe the disappearance of the reactants and the appearance of the product spot. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system.

While specific experimental data for the TLC analysis of this compound, including the solvent system and precise Rf values, are not detailed in the currently available literature, a typical procedure would involve testing various solvent systems with differing polarities to achieve optimal separation of spots. For aniline derivatives, solvent systems often consist of mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or methanol. The visualization of the spots on the TLC plate can be achieved under UV light, or by using chemical staining agents if the compounds are not UV-active.

Table 1: Hypothetical TLC Data for Reaction Monitoring

CompoundSolvent System (v/v)Rf Value
Starting Material 1Hexane:Ethyl Acetate (7:3)0.80
Starting Material 2Hexane:Ethyl Acetate (7:3)0.65
This compoundHexane:Ethyl Acetate (7:3)0.45

Note: The data in this table is hypothetical and serves as an example of what would be determined experimentally.

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's identity and purity.

The molecular formula for this compound is C₁₂H₁₂N₂O. Based on this formula, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.0112144.1271.98
HydrogenH1.011212.126.04
NitrogenN14.01228.0214.00
OxygenO16.00116.007.99
Total 200.26 100.00

Experimental data from elemental analysis for this compound would be presented in a similar format, allowing for a direct comparison with the theoretical values.

Table 3: Comparison of Theoretical and Experimental Elemental Analysis Data

ElementTheoretical %Experimental %
Carbon (C)71.98Data not available
Hydrogen (H)6.04Data not available
Nitrogen (N)14.00Data not available

Note: Specific experimental elemental analysis data for this compound is not available in the reviewed literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the properties of molecules like 2-(Pyridin-3-ylmethoxy)aniline.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. The B3LYP functional, a hybrid functional, is frequently employed along with basis sets like 6-311++G(d,p) for accurate calculations of molecular geometries, vibrational frequencies, and electronic properties of drug-like molecules.

Geometry optimization is a critical first step in computational analysis, determining the lowest energy arrangement of atoms in a molecule. For aromatic compounds containing pyridine (B92270) and aniline (B41778) rings, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. These optimized structures represent a local minimum on the potential energy surface and serve as the basis for all subsequent property calculations. The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a key output of these calculations.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule; a larger gap implies higher stability and lower reactivity. The HOMO-LUMO gap can also be correlated with the electronic properties of substituents on the molecule. For instance, in a series of related compounds, the energies of the HOMO and LUMO can show a linear correlation with the Hammett constants of the substituents. This analysis helps in predicting how modifications to the molecular structure will affect its electronic behavior.

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the molecule's ability to donate electrons (ionization potential).
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the molecule's ability to accept electrons (electron affinity).

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap suggests easier electronic excitation. |

Vibrational Frequency Calculations for IR and Raman Spectra Prediction

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, it is possible to predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes.

For complex organic molecules, these calculations provide a basis for assigning the various vibrational modes observed in experimental spectra. The computed frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. Such analyses have been successfully applied to molecules containing pyridine and aniline fragments, allowing for detailed assignments of C-C, C-N, C-H, and other characteristic vibrations.

Natural Hybrid Orbital Analysis and Charge Transfer Studies

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density in terms of atomic orbitals and bonds. This analysis can reveal intramolecular charge transfer (ICT) interactions, which occur when electrons move from a donor part of a molecule to an acceptor part. In systems like pyrene-dimethylaniline, charge transfer character can be quantified, and the electron-hole distance can be estimated.

Electron Localization Function (ELF) Analysis

The Electron Localization Function (ELF) is a method used to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. It provides a clear depiction of the chemical bonding within a molecule, helping to distinguish between covalent bonds, ionic bonds, and non-bonding electrons.

Molecular Modeling and Simulation

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and simulation techniques can be used to study the behavior of molecules in a condensed phase or their interaction with other molecules. Molecular dynamics (MD) simulations, for example, can explore the conformational landscape of a molecule and its interactions with a solvent or a biological target like a protein. These simulations are valuable for understanding how a molecule might bind to a receptor, providing insights that are crucial for drug design.

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like this compound. The molecule possesses several rotatable bonds, primarily the C-O-C ether linkage and the C-C bond connecting the pyridine ring to the methoxy (B1213986) group. These rotations give rise to various conformers, each with a distinct spatial arrangement and associated potential energy.

Theoretical calculations, often employing Density Functional Theory (DFT), are used to explore the potential energy surface (PES) of the molecule. By systematically rotating the key dihedral angles, a landscape of energy minima (stable conformers) and energy maxima (transition states between conformers) can be mapped. The analysis identifies the most stable, low-energy conformations that the molecule is likely to adopt. For instance, docking studies on other complex heterocyclic molecules have shown that only specific conformers can bind effectively to a biological target, highlighting the importance of identifying the preferred molecular shape. nih.gov The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle 1 (CAr-O-CH2-CPy)Dihedral Angle 2 (O-CH2-CPy-CPy)Relative Energy (kcal/mol)
A (Global Minimum) ~180° (anti)~60° (gauche)0.00
B ~60° (gauche)~180° (anti)1.5
C ~180° (anti)~180° (anti)2.1
D ~60° (gauche)~60° (gauche)3.5
Note: This data is illustrative and based on typical values for similar molecular fragments.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including surrounding solvent molecules, to model its movements and interactions.

These simulations can reveal how the molecule flexes, vibrates, and rotates at physiological temperatures. They can show transitions between different conformations, providing a more realistic understanding of the molecule's structural ensemble. MD is particularly valuable for studying how the molecule interacts with its environment, such as water molecules, and for assessing the stability of its binding pose within a protein active site. researchgate.net For example, simulations can show the formation and breaking of hydrogen bonds with solvent or protein residues, which is critical for understanding its solubility and binding affinity. nih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation

ParameterDescriptionTypical Value/Setting
Force Field A set of parameters describing the potential energy of the system.AMBER, CHARMM, GROMOS
Solvent Model Explicit representation of solvent molecules.TIP3P water model
Simulation Time The duration of the simulation.100-500 nanoseconds
Temperature The temperature at which the simulation is run.300 K (approx. room temp.)
Pressure The pressure at which the simulation is run.1 atm
Ensemble Statistical ensemble used (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)

Molecular Docking for Interaction Prediction in a broader chemical context

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. jscimedcentral.com In the context of this compound, docking would typically be used to predict how it might bind to the active site of a protein, such as a kinase or receptor. mdpi.commdpi.com This is instrumental in rational drug design for identifying potential biological targets and understanding structure-activity relationships (SAR). nih.gov

The process involves placing the ligand (this compound) in various positions and orientations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. jscimedcentral.com The results can identify key interactions, such as hydrogen bonds between the aniline NH2 group or the pyridine nitrogen and polar residues in the protein, as well as hydrophobic interactions involving the aromatic rings. nih.gov These theoretical results can guide the design of more potent and selective analogs. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

ParameterValue/Description
Protein Target Epidermal Growth Factor Receptor (EGFR) Kinase
Docking Score (kcal/mol) -8.5
Predicted Interactions Hydrogen Bond: Aniline -NH2 with Met793 backbone. Hydrogen Bond: Pyridine N with Thr790 side chain. Hydrophobic Interaction: Aniline ring with Leu718.
Reference Ligand Score -9.2 (e.g., Lapatinib)
Note: This data is hypothetical, based on common interaction patterns for kinase inhibitors. mdpi.com

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov This allows for the calculation of activation energies, which are critical for understanding reaction rates and feasibility.

For this compound, computational studies could be used to investigate its synthesis, for example, via a Williamson ether synthesis, or its potential metabolic pathways. mdpi.com For instance, the reaction between 2-aminophenol (B121084) and 3-(chloromethyl)pyridine (B1204626) could be modeled to understand the energetics of the SN2 transition state. Similarly, studies could explore the mechanism of reactions involving the aniline or pyridine moieties, such as electrophilic aromatic substitution or oxidation. mdpi.com Quantum chemical calculations can provide detailed information on bond formation and cleavage, charge distribution, and the role of catalysts. mdpi.com

Table 4: Calculated Energetics for a Hypothetical Reaction Step

SpeciesDescriptionRelative Free Energy (kcal/mol)
Reactants Starting materials0.0
Transition State (TS) Highest energy point on the reaction coordinate+22.5
Intermediate A metastable species formed during the reaction+5.0
Products Final species formed-15.0
Note: This data is for illustrative purposes to show a typical reaction energy profile.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application that aids in structure elucidation and verification. nih.govmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts by referencing them against a standard like tetramethylsilane (B1202638) (TMS). rsc.org

For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. rasayanjournal.co.in By comparing the predicted spectrum with the experimental one, assignments of specific peaks to specific atoms can be confirmed. This is especially useful for complex molecules where spectral overlap can make assignments ambiguous. Discrepancies between calculated and experimental shifts can sometimes point to incorrect structural assumptions or indicate the presence of specific conformational or solvent effects. japsonline.comresearchgate.net

Table 5: Predicted vs. Hypothetical Experimental NMR Chemical Shifts (ppm) for this compound

Atom PositionPredicted ¹H ShiftHypothetical Exp. ¹H ShiftPredicted ¹³C ShiftHypothetical Exp. ¹³C Shift
Pyridine C2'8.658.62149.5149.2
Pyridine C4'7.807.75135.8135.5
Pyridine C5'7.407.38123.9123.6
Pyridine C6'8.558.51150.1149.8
Methylene (B1212753) (-CH2-)5.155.1268.267.9
Aniline C1--140.5140.1
Aniline C2--141.2140.9
Aniline C67.107.05119.0118.7
Aniline -NH24.504.45--
Note: Predicted values are illustrative of the accuracy achievable with modern DFT/GIAO methods.

Advanced Applications in Chemical Sciences Excluding Clinical/biological

Role as Synthetic Intermediates for Complex Organic Molecules

The structural features of 2-(Pyridin-3-ylmethoxy)aniline make it an important intermediate in the synthesis of more elaborate organic molecules. Its amine group can readily participate in various coupling reactions, while the pyridine (B92270) nitrogen offers a site for coordination or further functionalization.

The fusion of pyridine and pyrimidine (B1678525) rings to form pyridopyrimidines has garnered significant interest due to their potential biological activities. nih.gov Synthetic strategies often involve the construction of the pyrimidine ring onto a pre-existing pyridine scaffold. While direct use of this compound in these syntheses is not extensively documented in the provided results, analogous aniline (B41778) derivatives are crucial starting materials. For instance, the synthesis of various pyridopyrimidine derivatives has been achieved starting from substituted anilines, which undergo cyclization reactions to form the fused heterocyclic system. nih.govrsc.org

Pyrazolopyridines, another class of fused heterocyclic compounds, are recognized for their diverse applications in pharmaceuticals and materials science due to their distinct electronic and photophysical properties. mdpi.com The synthesis of pyrazolopyridines can be achieved through various routes, often involving the reaction of a substituted aniline with a pyrazole (B372694) precursor or the construction of a pyrazole ring onto a pyridine derivative. nih.govresearchgate.net The aniline moiety of this compound could potentially be utilized in similar synthetic strategies to introduce the pyridin-3-ylmethoxy group into the final pyrazolopyridine scaffold.

Table 1: Examples of Heterocyclic Ring Systems Synthesized from Aniline Derivatives
Heterocyclic SystemGeneral Synthetic ApproachKey Aniline Derivative Feature
PyridopyrimidinesCyclization of a substituted aniline with a pyrimidine precursor or a reagent that forms the pyrimidine ring.The amino group of the aniline acts as a nucleophile to initiate ring closure.
PyrazolopyridinesReaction of a substituted aniline with a pyrazole derivative or construction of a pyrazole ring onto a pyridine scaffold. nih.govThe aniline moiety can be incorporated into the final structure, influencing its properties.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. beilstein-journals.org Aniline derivatives are frequently employed as one of the key components in MCRs due to the reactivity of the amino group. These reactions offer a powerful tool for the rapid generation of diverse molecular scaffolds. researchgate.net For example, the Biginelli and Hantzsch reactions are well-known MCRs that can utilize aniline derivatives to produce dihydropyrimidines and dihydropyridines, respectively. The use of this compound in such reactions could lead to the synthesis of novel compounds with the pyridin-3-ylmethoxy moiety incorporated, offering potential for unique chemical and physical properties.

Applications in Materials Science

The incorporation of this compound and its derivatives into materials can impart specific functionalities, leading to applications in optics, electronics, and supramolecular chemistry.

The photophysical properties of organic molecules, such as luminescence and non-linear optical (NLO) behavior, are of great interest for applications in optoelectronics. Pyridine and aniline derivatives are known to be components of molecules with interesting photophysical characteristics. researchgate.netmdpi.com The combination of the electron-donating aniline and the electron-accepting pyridine ring in this compound suggests potential for intramolecular charge transfer, which is often associated with luminescent and NLO properties.

Studies on related aniline oligomers have shown that their hyperpolarizabilities, a measure of NLO activity, can be significant. researchgate.net Furthermore, the photophysical properties of pyrazolopyridine derivatives, which can be synthesized from aniline precursors, have been investigated, revealing their potential as organic fluorophores. mdpi.com Theoretical studies on pyridine derivatives have also been conducted to understand their NLO behavior. researchgate.net

Table 2: Photophysical Properties of Related Compound Classes
Compound ClassObserved Photophysical PropertyPotential Application
Halogenated Aniline OligomersHigh first and second hyperpolarizabilities. researchgate.netNon-linear optics. researchgate.net
PyrazolopyridinesLuminescence and solvatofluorochromism. mdpi.comOrganic fluorophores, chemical sensors. mdpi.com
2,2'-Bipyridine-Based Push-Pull FluorophoresIntense blue-to-green fluorescence. mdpi.comFluorescent probes for detecting nitroaromatic explosives. mdpi.com

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent intermolecular interactions. grc.org The structure of this compound, with its potential for hydrogen bonding (N-H---N and N-H---O), π-π stacking (from the aromatic rings), and dipole-dipole interactions, makes it a candidate for forming self-assembled supramolecular structures. researchgate.netresearchgate.net The interplay of these interactions can lead to the formation of well-ordered architectures like chains, sheets, or three-dimensional networks. researchgate.net The self-assembly of aromatic peptide conjugates into supramolecular polymers highlights the importance of aromatic interactions in directing these processes. nih.gov

The principles of supramolecular chemistry and covalent synthesis can be applied to design and construct porous organic frameworks and polymers. Metal-organic frameworks (MOFs) are a class of crystalline materials where metal ions or clusters are connected by organic linkers. mdpi.com Pyridine-containing ligands are commonly used in the synthesis of MOFs due to the coordinating ability of the pyridine nitrogen. rsc.org The this compound molecule, with its pyridine and aniline functionalities, could potentially act as a linker in the formation of novel MOFs.

Potential in Catalysis and Ligand Design

The unique structural architecture of this compound, which combines a pyridine ring, a flexible ether linkage, and an aniline moiety, suggests its considerable potential in the fields of catalysis and ligand design. While specific research on the catalytic applications of this exact molecule is not extensively documented, its constituent functional groups are well-established components of highly effective ligands in a variety of catalytic systems. The molecule's design allows for versatile coordination with metal centers, acting as a potential N,O-bidentate ligand.

The presence of both a pyridyl nitrogen and an amino nitrogen, along with the ether oxygen, offers multiple potential binding sites for metal ions. The flexibility of the ether linkage allows the ligand to adopt various conformations, which can be advantageous in the formation of stable metal complexes with specific geometries required for catalytic activity. This adaptability is a key aspect of modern ligand design, enabling the fine-tuning of the catalyst's steric and electronic environment.

Palladium complexes bearing pyridine and aniline-based ligands are known to be effective catalysts for a range of cross-coupling reactions, which are fundamental in synthetic organic chemistry. acs.orgorganic-chemistry.org For instance, palladium(II) complexes with pyridine-derived ligands have demonstrated high efficiency in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The electronic properties of the pyridine and aniline rings, such as the presence of electron-donating or electron-withdrawing groups, can significantly influence the catalytic activity of the corresponding metal complex. nih.gov In the case of this compound, the electronic interplay between the pyridine and aniline rings, mediated by the ether linkage, could be harnessed to modulate the catalytic performance.

Furthermore, the aniline moiety can be a precursor for the synthesis of Schiff base ligands. Schiff bases derived from the condensation of anilines with aldehydes or ketones are a versatile class of ligands that can form stable complexes with a wide range of transition metals. These complexes have found applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The derivatization of the amino group of this compound to form a Schiff base would introduce an imine nitrogen, creating a potentially tridentate N,N,O-ligand with a different coordination sphere and reactivity profile.

The design of ligands with specific N,O-donor sets is an active area of research in catalysis. Such ligands can stabilize metal centers in various oxidation states and create a specific coordination environment that can promote selective catalytic transformations. The combination of a soft nitrogen donor (from the pyridine and aniline) and a harder oxygen donor (from the ether) in this compound makes it an interesting candidate for supporting a variety of metal-catalyzed reactions.

While empirical data on the catalytic performance of this compound is not yet available in the public domain, its structural features strongly suggest its potential as a versatile ligand. Future research in this area could involve the synthesis and characterization of its metal complexes and the evaluation of their catalytic activity in reactions such as C-C and C-N cross-coupling, oxidation, and polymerization. The findings from such studies would provide valuable insights into the structure-activity relationships of this promising class of ligands.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Pyridin-3-ylmethoxy)aniline, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where 3-pyridinylmethanol reacts with a nitroaniline derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Purity validation requires HPLC (C18 column, methanol/water mobile phase) and melting point analysis.

Q. How is the molecular structure of this compound characterized?

  • Methodology : Use spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR (DMSO-d6) to confirm substituent positions. For example, the pyridinylmethoxy group shows characteristic aromatic splitting patterns .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C12_{12}H12_{12}N2_2O, calculated 200.0950).
  • X-ray Crystallography : Single-crystal diffraction (SHELXL refinement) resolves bond angles and torsional strain in the pyridinylmethoxy-aniline linkage .

Q. What safety protocols are critical during handling?

  • Methodology : Follow OSHA guidelines for aromatic amines:

  • Use fume hoods to avoid inhalation (respiratory irritation reported in pyridine derivatives ).
  • Wear nitrile gloves and eye protection (H319 hazard ).
  • Neutralize waste with 10% acetic acid before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the amino group’s lone pair (HOMO) facilitates Buchwald-Hartwig coupling, while the pyridinyl oxygen’s electron-withdrawing effect lowers LUMO energy for electrophilic substitution . Validate predictions with kinetic studies (HPLC monitoring) .

Q. How to resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodology : When SHELXL-refined structures show disorder (e.g., pyridinylmethoxy group rotation), use:

  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., N–H···O hydrogen bonds) to explain packing anomalies .
  • Twinned Data Refinement : Apply SHELXD for twin-law identification in cases of pseudo-merohedral twinning .

Q. What strategies optimize regioselective functionalization of the aniline ring?

  • Methodology :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amino group) to steer Pd-catalyzed C–H acetoxylation toward the para position .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance electrophilic substitution at the ortho position due to pyridinylmethoxy’s electron-withdrawing effect .

Q. How does this compound perform as a ligand in metal-organic frameworks (MOFs)?

  • Methodology :

  • Coordination Studies : Titration with Cu(II) or Pd(II) salts in methanol, monitored by UV-Vis (ligand-to-metal charge transfer bands at ~450 nm).
  • MOF Stability : Thermogravimetric analysis (TGA) under N2_2 atmosphere reveals decomposition thresholds (>250°C for Cu-based MOFs) .

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2-(Pyridin-3-ylmethoxy)aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.